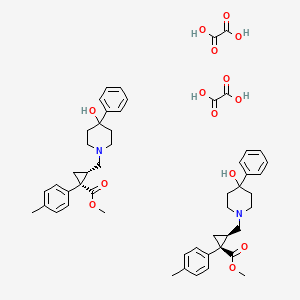
(+/-)-PPCC oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selective sigma (σ) receptor ligand. Displays high affinity for σ1; also binds at σ2 sites (Ki = 1.5 nM and 50.8 nM respectively). Selective over a range of receptor types including dopaminergic and muscarinic receptors, DAT and SERT.
Actividad Biológica
(+/-)-PPCC oxalate, a compound with notable biological activity, has been studied primarily for its interactions with sigma receptors and its potential implications in various physiological processes. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular systems, and potential therapeutic applications.
This compound (CAS 1781628-91-8) is recognized as a selective ligand for sigma receptors, particularly σ1 and σ2 receptors. The compound exhibits high affinity for the σ1 receptor with a Ki value of 1.5 nM and a lower affinity for the σ2 receptor (Ki = 50.8 nM) . These receptors are implicated in various neurobiological processes, including modulation of neurotransmitter release and cellular signaling pathways.
Table 1: Binding Affinities of this compound
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| σ1 | 1.5 nM |
| σ2 | 50.8 nM |
Impact on Calcium Oxalate Crystallization
One significant aspect of this compound is its relevance in calcium oxalate (CaOx) crystallization, which is crucial in kidney stone formation. Studies have demonstrated that certain compounds can inhibit the growth and aggregation of CaOx crystals, thus potentially serving as therapeutic agents for preventing kidney stones . Although specific data on this compound's role in this process is scarce, understanding its interaction with calcium metabolism could provide insights into its biological relevance.
Cellular Studies
A study investigating the effects of oxalate on macrophage function revealed that exposure to sodium oxalate impaired cellular bioenergetics and increased oxidative stress, leading to enhanced inflammation and bacterial burden . This suggests that compounds affecting oxalate levels could influence immune responses and metabolic functions in macrophages.
Ferroptosis and Kidney Health
Recent research has explored the relationship between ferroptosis—a form of regulated cell death—and calcium oxalate nephrolithiasis (kidney stones). In animal models treated with ethylene glycol to induce stone formation, specific biomarkers associated with ferroptosis were identified, indicating that manipulating these pathways could provide therapeutic avenues for managing kidney stone disease . While this compound's direct involvement in these processes requires further investigation, its role as a sigma receptor ligand may influence related metabolic pathways.
Propiedades
IUPAC Name |
methyl (1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropane-1-carboxylate;methyl (1R,2S)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropane-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H29NO3.2C2H2O4/c2*1-18-8-10-20(11-9-18)24(22(26)28-2)16-21(24)17-25-14-12-23(27,13-15-25)19-6-4-3-5-7-19;2*3-1(4)2(5)6/h2*3-11,21,27H,12-17H2,1-2H3;2*(H,3,4)(H,5,6)/t2*21-,24+;;/m10../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJDSEGFEVKASG-KLELIYFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@]2(C[C@@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.CC1=CC=C(C=C1)[C@@]2(C[C@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H62N2O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













